molecular formula C14H26N2O4 B8242134 Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B8242134
M. Wt: 286.37 g/mol
InChI Key: KQZUBILBAGXYBO-VHSXEESVSA-N
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Description

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative widely used as a key intermediate in pharmaceutical synthesis, particularly for peptidomimetics and radiopharmaceuticals. Its stereochemistry [(2R,4S)] and tert-butyl-protected carbamate groups enhance stability during reactions while enabling selective deprotection for downstream functionalization . The compound (CAS: 254881-77-1) has a molecular weight of 286.37 (C₁₄H₂₆N₂O₄) and is typically stored at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name

ditert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUBILBAGXYBO-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile or chloroform . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .

Scientific Research Applications

Biological Activities

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate exhibits several notable biological activities:

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly in modulating dopamine and norepinephrine transporters. Studies have shown promising results in vitro regarding its affinity for these transporters, suggesting potential applications in treating neurodegenerative diseases or mood disorders .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and could be beneficial in developing therapies for conditions like Alzheimer's disease .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications for drug development targeting metabolic disorders .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential in several therapeutic areas:

Neurological Disorders

Due to its interaction with monoamine transporters and neuroprotective properties, this compound may be explored as a treatment option for conditions like depression and Parkinson's disease.

Antioxidant Therapies

The antioxidant capabilities suggest potential use in formulations aimed at reducing oxidative damage in various diseases, including cardiovascular diseases and cancer.

Metabolic Disorders

As an enzyme inhibitor, it may contribute to new strategies for managing metabolic syndromes or diabetes by modulating key metabolic pathways.

Case Studies

StudyFocusFindings
NeuropharmacologyDemonstrated high affinity for dopamine transporter; potential antidepressant effects.
Antioxidant ActivityShowed significant reduction in oxidative stress markers in cell cultures.
Enzyme InhibitionIdentified as a potent inhibitor of specific metabolic enzymes; implications for diabetes management.

Mechanism of Action

Comparison with Similar Compounds

(2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylate

Key Differences :

  • Functional Group: The hydroxyl (-OH) group at position 4 instead of an amino (-NH₂) group.
  • Synthesis : Prepared via tert-butoxycarbonyl (Boc) protection of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, yielding 87% after column chromatography .
  • Optical Rotation: [α]D²⁰ = −7.0 (c 0.1, CHCl₃), contrasting with the amino derivative’s lack of reported optical data .

(2S,4R)-4-Fluoropyrrolidine-1,2-dicarboxylate

Key Differences :

  • Substituent: Fluorine at position 4, synthesized via morpholinosulfur trifluoride (MOST) reaction with the corresponding hydroxyl precursor .
  • Yield: 57% after purification, lower than amino derivatives due to fluorination challenges .

Ester Variants

1-tert-Butyl 2-Methyl (2R,4S)-4-Aminopyrrolidine-1,2-dicarboxylate

Key Differences :

  • Ester Groups : Methyl ester at position 2 vs. tert-butyl in the reference compound.
  • Synthesis: Direct Boc protection of methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate, avoiding multi-step tert-butyl group installation .
  • Purity : 95% (commercial grade), with storage requiring −20°C under argon .

(2S,4R)-1-tert-Butyl 2-Ethyl 4-Aminopyrrolidine-1,2-dicarboxylate

Key Differences :

  • Ester Group : Ethyl ester at position 2, altering solubility (logP increased by ~0.5 vs. methyl).
  • Applications : Preferred for lipophilic drug candidates, e.g., protease inhibitors .

Amino Group Derivatives

Hydrochloride Salt: (2S,4S)-4-Aminopyrrolidine-1,2-dicarboxylate HCl

Key Differences :

  • Salt Form: Enhances water solubility (critical for intravenous formulations).
  • Synthesis : Post-Boc deprotection followed by HCl treatment, yielding a crystalline solid .
  • Molecular Weight : 280.75 (vs. 286.37 for the free base) .

Azido Derivative: (2S,4S)-4-Azidopyrrolidine-1,2-dicarboxylate

Key Differences :

  • Functional Group : Azide (-N₃) instead of -NH₂, enabling click chemistry applications.
  • Hazards : Classified as explosive upon heating, requiring specialized handling .

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Functional Group Yield (%) Optical Rotation ([α]D²⁰) Application
(2R,4S)-4-Amino (target) 254881-77-1 286.37 -NH₂ N/A Not reported Pharmaceutical intermediates
(2S,4S)-4-Hydroxy N/A 260.29 -OH 87 −7.0 PET precursor
(2S,4R)-4-Fluoro N/A 264.26 -F 57 Not reported Radiolabeled imaging agents
(2S,4S)-4-Azido 121147-97-5 297.33 -N₃ 75 Not reported Bioconjugation
(2S,4S)-4-Amino HCl 171110-72-8 280.75 -NH₂·HCl 90 Not reported Water-soluble formulations

Biological Activity

Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 2306246-88-6

This compound functions primarily as a structural analog in various biochemical pathways. Its biological activity is attributed to its ability to interact with specific receptors and enzymes involved in metabolic processes.

Key Biological Activities

  • Antimicrobial Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. For instance, studies have shown that certain analogs can disrupt bacterial membrane integrity, leading to cell lysis and death .
  • Neuroprotective Effects :
    • Compounds similar to di-tert-butyl (2R,4S)-4-aminopyrrolidine have been investigated for their neuroprotective properties. They may inhibit neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress .
  • Antitumor Activity :
    • Preliminary studies suggest potential antitumor effects through the induction of apoptosis in cancer cells. The mechanism involves the activation of specific apoptotic pathways and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potency of di-tert-butyl (2R,4S)-4-aminopyrrolidine derivatives against resistant bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 1 to 8 µM for various tested strains, indicating strong antibacterial activity. The compound was found to rapidly permeabilize bacterial membranes, which is critical for its efficacy .

Case Study 2: Neuroprotective Mechanism

In a model of oxidative stress-induced neurotoxicity, di-tert-butyl (2R,4S)-4-aminopyrrolidine demonstrated protective effects on neuronal cells by significantly reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests that the compound may play a role in mitigating neurodegenerative diseases .

Data Table: Biological Activities Overview

Activity Type Details Reference
AntimicrobialEffective against gram-positive/negative bacteria; MIC: 1-8 µM
NeuroprotectiveReduces ROS levels; enhances neuronal cell viability
AntitumorInduces apoptosis; inhibits cancer cell proliferation

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of di-tert-butyl (2R,4S)-4-aminopyrrolidine to enhance its biological activity. Computational modeling has also been employed to predict interactions with target proteins involved in disease pathways .

Q & A

Q. 1.1. What are the key synthetic routes for preparing Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via multi-step protocols involving chiral precursors. For example, stereoisomers of related pyrrolidine derivatives are synthesized using Boc-protected pyroglutamic acid ethyl esters, with yields influenced by reaction temperature, solvent choice, and catalyst systems. For instance, (2R,4S)-configured intermediates are obtained via stereoselective alkylation or fluorination steps under inert atmospheres, achieving yields of ~23–24% . Key steps include:

  • Protection/deprotection : Use of tert-butyl (Boc) and methyl/ethyl esters to control reactivity.
  • Stereocontrol : Chiral auxiliaries or catalysts (e.g., palladium acetate with XPhos ligand) ensure enantiomeric purity .
  • Workup : Acidic or basic conditions (e.g., HCl in dioxane) for final deprotection .

Q. 1.2. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak columns) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR with NOE experiments differentiate axial/equatorial substituents. For example, coupling constants (JHHJ_{H-H}) and chemical shifts for NH2_2 or tert-butyl groups confirm (2R,4S) configuration .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. 2.1. How can researchers address discrepancies in reported yields of stereoisomers during synthesis?

Discrepancies often arise from subtle variations in reaction conditions:

  • Temperature Sensitivity : Low temperatures (-78°C) favor kinetic control, while higher temperatures may lead to epimerization .
  • Catalyst Loading : Over- or under-stoichiometric catalyst amounts (e.g., Pd(OAc)2_2) alter regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving stereoselectivity .
    Methodological Approach :
    • Perform kinetic studies to identify rate-determining steps.
    • Use in-situ monitoring (e.g., FTIR) to track intermediate formation .

Q. 2.2. What computational tools can predict the reactivity of this compound in asymmetric catalysis or as a chiral building block?

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in reactions like alkylation or fluorination .
  • Molecular Dynamics (MD) : Simulates solvent effects on conformational stability .
  • Docking Studies : Evaluates interactions with enzymes (e.g., CYP450 isoforms) to predict metabolic stability .

Q. 2.3. How do protecting groups (e.g., Boc, benzyl) influence the compound’s reactivity in downstream functionalization?

  • Boc Group : Enhances solubility in organic solvents and prevents amine oxidation but requires acidic conditions for removal (e.g., HCl/dioxane) .
  • Benzyl Group : Offers stability under basic conditions but necessitates hydrogenolysis for cleavage, complicating metal-sensitive reactions .
    Case Study : Substituting benzyl with Boc in related compounds improved yields in Pd-catalyzed cross-couplings by reducing steric hindrance .

Data Contradiction and Mechanistic Analysis

Q. 3.1. Why do some studies report conflicting solubility or stability data for this compound?

Variations arise from:

  • Impurity Profiles : Residual solvents or byproducts (e.g., ethyl esters) alter solubility .
  • pH Sensitivity : The free amine form (post-Boc removal) is hygroscopic and prone to decomposition, whereas the hydrochloride salt is more stable .
    Resolution : Standardize characterization protocols (e.g., Karl Fischer titration for water content) and report exact salt forms .

Q. 3.2. How can researchers reconcile discrepancies in reported hazard classifications (e.g., GHS warnings)?

  • Source-Dependent Data : PubChem lists H302 (harmful if swallowed) and H335 (respiratory irritation) , while industrial SDS may omit these due to proprietary formulations.
    Best Practices :
    • Cross-reference regulatory databases (e.g., ECHA, PubChem).
    • Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) .

Application-Oriented Questions

Q. 4.1. What strategies enhance the compound’s utility in peptide mimetics or protease inhibitor design?

  • Side-Chain Functionalization : Introduce fluoropropyl or hydroxymethyl groups via alkylation to modulate bioactivity .
  • Conformational Rigidity : Exploit the pyrrolidine ring’s puckering to mimic peptide β-turns .
    Example : Fluorinated analogs showed improved metabolic stability in glutamic acid derivatives targeting cancer cells .

Q. 4.2. How does the compound perform in kinetic resolution vs. dynamic kinetic asymmetric transformations (DYKAT)?

  • Kinetic Resolution : Limited by maximum 50% yield of one enantiomer.
  • DYKAT : Achieves higher yields via racemization of the undesired enantiomer using bifunctional catalysts (e.g., Ru-based systems) .
    Data Insight : Related oxazolidine derivatives achieved >90% ee under DYKAT conditions .

Safety and Handling

Q. 5.1. What are the critical safety protocols for handling this compound in aqueous vs. anhydrous conditions?

  • Aqueous Work : Use fume hoods and PPE (gloves, goggles) to avoid respiratory irritation (H335) .
  • Anhydrous Reactions : Avoid moisture-sensitive reagents (e.g., LiAlH4_4) that may react with the free amine .

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